molecular formula C22H19F2N5O2S2 B6586688 2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1226437-29-1

2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B6586688
CAS RN: 1226437-29-1
M. Wt: 487.5 g/mol
InChI Key: HTUHQRCVHDEZPK-UHFFFAOYSA-N
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Description

2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19F2N5O2S2 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is 487.09482354 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F2964-3759 is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a key factor in the development of Non-Small Cell Lung Cancer (NSCLC) and plays a crucial role in the cancer’s development and progression .

Mode of Action

F2964-3759 is a potent, orally bioavailable inhibitor that targets EGFR . Its mode of action involves inhibiting the activity of EGFR tyrosine kinase, which is frequently overactive in NSCLC due to specific mutations . By inhibiting the activity of the mutant EGFR tyrosine kinase, F2964-3759 heralds a transformative approach to cancer treatment .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by F2964-3759 affects the downstream signaling pathways involved in cell proliferation, survival, and differentiation . This results in the suppression of cancer cell growth and the induction of apoptosis .

Pharmacokinetics

The pharmacokinetic properties of F2964-3759 are currently under investigation . Preliminary data suggests that it has favorable pharmacokinetic profiles, including effective oral bioavailability .

Result of Action

The molecular and cellular effects of F2964-3759’s action include the inhibition of cancer cell proliferation and the induction of apoptosis . Early results from clinical trials indicate significant anti-tumor activity alongside manageable adverse effects .

Action Environment

The action, efficacy, and stability of F2964-3759 can be influenced by various environmental factors. One of the key factors is the blood-brain barrier (BBB). F2964-3759 has the capability to penetrate the BBB, enabling it to reach and affect tumor cells within the brain . This is particularly crucial given the prevalence of brain metastases in NSCLC patients, especially those with EGFR mutations .

properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2S2/c1-13-3-5-15(6-4-13)18-11-25-22(32-12-19(30)26-21-28-27-14(2)33-21)29(18)16-7-9-17(10-8-16)31-20(23)24/h3-11,20H,12H2,1-2H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUHQRCVHDEZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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